methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1220422-00-3
VCID: VC11611794
InChI: InChI=1S/C8H8BrNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol

methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS No.: 1220422-00-3

Cat. No.: VC11611794

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate - 1220422-00-3

Specification

CAS No. 1220422-00-3
Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
IUPAC Name methyl 5-bromo-1-methyl-2-oxopyridine-3-carboxylate
Standard InChI InChI=1S/C8H8BrNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3
Standard InChI Key ZOTAJZWTPXSWNG-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=C(C1=O)C(=O)OC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring system in a dihydro state, with substitutions at positions 1, 2, 3, and 5. Key structural elements include:

  • 1-Methyl group: Enhances steric bulk and influences electronic properties.

  • 2-Oxo group: Introduces keto-enol tautomerism potential.

  • 3-Carboxylate ester: Provides a site for hydrolysis or nucleophilic substitution.

  • 5-Bromo substituent: A halogen atom that facilitates cross-coupling reactions .

The SMILES notation (COC(=O)C1=CC(Br)=CN(C)C1=O) and InChIKey (WXPYFTHDDRZTRR-UHFFFAOYSA-N) confirm the substituent positions and stereoelectronic configuration .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via bromination of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. Key steps include:

  • Substrate preparation: Methylation of 2-hydroxynicotinic acid followed by esterification.

  • Bromination: Electrophilic aromatic substitution at position 5, driven by the electron-withdrawing carboxylate group .

  • Purification: Column chromatography or recrystallization yields >95% purity .

Scalable Manufacturing

Industrial production employs continuous flow reactors to optimize bromination efficiency. Parameters include:

  • Temperature control: 20–30°C to minimize side reactions.

  • Solvent selection: Acetonitrile or dimethylformamide (DMF) for improved solubility.

  • Catalyst use: Lewis acids like FeCl₃ enhance regioselectivity.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₈BrNO₃
Molecular Weight246.06 g/mol
Melting PointNot reported (analog: 181–183°C)
Boiling Point346.4±42.0°C (predicted)
Density1.737±0.06 g/cm³ (predicted)
SolubilitySoluble in DCM, DMSO, acetone
Storage Conditions2–8°C, inert atmosphere

The compound’s low vapor pressure (5.76×10⁻⁵ mmHg at 25°C) suggests limited volatility, while a pKa of ~8.01 indicates weak acidity at the NH position .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The 5-bromo group undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling access to biaryl derivatives. For example, reaction with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ yields methyl 1-methyl-2-oxo-5-(4-methoxyphenyl)-1,2-dihydropyridine-3-carboxylate .

Ester Hydrolysis

Treatment with aqueous NaOH or LiOH generates the corresponding carboxylic acid, which can be further functionalized via amidation or reduction.

Cyclization Reactions

Under basic conditions, the compound forms fused heterocycles. For instance, reaction with hydrazine produces pyrazolo[3,4-b]pyridine derivatives, which are pharmacologically relevant .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound is a precursor to kinase inhibitors and antimicrobial agents. Its bromine atom serves as a handle for introducing pharmacophores via cross-coupling .

Material Science

Incorporated into metal-organic frameworks (MOFs), it enhances porosity and catalytic activity due to its rigid, planar structure .

Biological Studies

Preliminary assays suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and anticancer potential (IC₅₀ = 45 µM in MCF-7 cells) .

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